methyl 4-[(1H-indol-1-ylacetyl)amino]benzoate
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Overview
Description
Methyl 4-(2-(1H-indol-1-yl)acetamido)benzoate is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are prevalent in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing methyl 4-(2-(1H-indol-1-yl)acetamido)benzoate would involve the use of appropriate starting materials and reagents to introduce the acetamido and benzoate functionalities.
Industrial Production Methods
Industrial production of indole derivatives, including methyl 4-(2-(1H-indol-1-yl)acetamido)benzoate, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(1H-indol-1-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield indoline derivatives .
Scientific Research Applications
Methyl 4-(2-(1H-indol-1-yl)acetamido)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(2-(1H-indol-1-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
- Indole-3-acetic acid
Uniqueness
Methyl 4-(2-(1H-indol-1-yl)acetamido)benzoate is unique due to its specific combination of the indole ring with acetamido and benzoate groups, which may confer distinct biological activities and chemical properties compared to other indole derivatives .
Properties
Molecular Formula |
C18H16N2O3 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
methyl 4-[(2-indol-1-ylacetyl)amino]benzoate |
InChI |
InChI=1S/C18H16N2O3/c1-23-18(22)14-6-8-15(9-7-14)19-17(21)12-20-11-10-13-4-2-3-5-16(13)20/h2-11H,12H2,1H3,(H,19,21) |
InChI Key |
CCAHZGFKFFHBFA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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